4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound with the molecular formula C16H21NO4S and a molecular weight of approximately 323.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
This compound belongs to a class of organic compounds known as pyranones, which are characterized by their fused ring structure that includes a pyran ring. The presence of functional groups such as thioacetyl and azetidine contributes to its unique chemical behavior and potential biological activity.
The synthesis of 4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves several key steps:
Technical details regarding specific reagents, reaction conditions, and yields are often documented in synthetic protocols found in patents and research articles .
The molecular structure of 4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be described using various structural representations:
InChI=1S/C16H21NO4S/c1-11-6-12(7-16(19)20-11)21-13-8-17(9-13)15(18)10-22-14-4-2-3-5-14/h6-7,13-14H,2-5,8-10H2,1H3This provides a standardized way to represent the compound's structure.
The compound features a complex arrangement of atoms including carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). Its three-dimensional conformation is critical for understanding its reactivity and interactions with biological targets.
4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can participate in various chemical reactions:
Technical details regarding these reactions are crucial for predicting the compound's behavior in different environments .
The mechanism of action for 4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Data from preliminary studies suggest that this compound could exhibit inhibitory effects on certain enzyme activities or modulate receptor signaling pathways, making it a candidate for further pharmacological investigation.
While specific physical properties such as melting point and boiling point are not extensively documented, general characteristics include:
The chemical properties include:
Relevant data regarding these properties can be derived from empirical studies and material safety data sheets .
The primary applications of 4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one lie in:
Continued research into this compound could yield significant insights into its utility in drug development and therapeutic applications .
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: